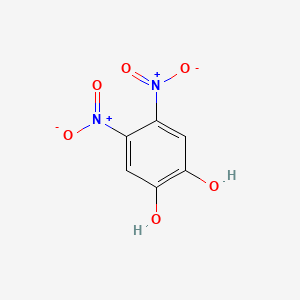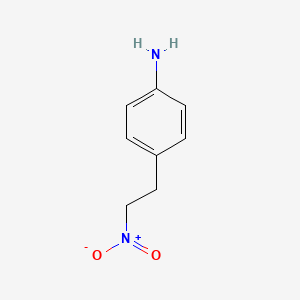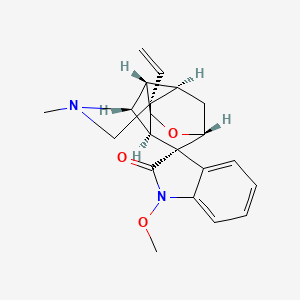
(2-Aminoethyl)phosphinic acid
Übersicht
Beschreibung
2-Aminoethylphosphonic acid, also known as 2-AEP, is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group . It has a molecular weight of 125.06 . It is used as a growth medium for the marine bacterium Roseovarius nubinhibens ISM .
Synthesis Analysis
Homologs of 2-aminoethylphosphonic acid were synthesized by the addition of dialkyl phosphites to nitroolefins and the subsequent reduction of the thus obtained esters of 2-nitroethylphosphonic acid to the amino esters. Hydrolysis of the latter gave the free acids . Another method involves the reaction of H3PO2 with secondary amines and formaldehyde in wet AcOH, leading to aminomethyl-H-phosphinic acids in nearly quantitative yields .Molecular Structure Analysis
The linear formula of 2-Aminoethylphosphonic acid is H2NCH2CH2P(O)(OH)2 . The SMILES string representation is NCCP(O)(O)=O .Chemical Reactions Analysis
Phosphonates, including 2-Aminoethylphosphonic acid, are organophosphorus compounds possessing a characteristic C−P bond in which phosphorus is directly bonded to carbon . They mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .Physical And Chemical Properties Analysis
2-Aminoethylphosphonic acid is a solid with a melting point of 296 °C (dec.) (lit.) . It is soluble in water at 50 mg/mL, forming a clear, colorless solution .Wissenschaftliche Forschungsanwendungen
Environmental Science and Pollution Research
(2-Aminoethyl)phosphinic acid, also known as 2-AEP, is a phosphonate that has been detected in suspended particles in ultraoligotrophic Lake Saiko, Japan . This compound is bioavailable, meaning microorganisms can store and use this compound under extremely phosphorus-limited conditions . This discovery is significant as it is the first study to detect 2-AEP in an ultra-oligotrophic environment .
Role in Aquatic Ecosystems
Phosphonates, including 2-AEP, are potential precursor molecules for aerobic methane production in oligotrophic marine and lake ecosystems . These compounds are produced by in vivo synthesis of bacteria and other organisms, and understanding their dynamics may be key to understanding phosphorus cycling in oligotrophic ecosystems .
Synthesis of Water-Soluble Ligands
The novel water-soluble ligand, N,N-bis(diphenylphosphinomethyl)-2-amino-ethylphosphonic acid, has been synthesized in quantitative yield by reaction of 2-aminoethylphosphonic acid with bis(hydroxymethyl)-diphenylphosphonium chloride in water . This ligand and its sodium salts can be used as water-soluble ligands for transition metal complex catalysts .
Homogeneous Catalysis
The water-soluble ligand synthesized from 2-AEP can be used in homogeneous catalysis . This is a promising method that involves performing the reaction in a biphasic system (water/organic phase) using water-soluble catalysts .
Natural Occurrence and Physiological Role
Phosphonates, including 2-AEP, occur naturally and play significant roles in various biological functions . Their chemical diversity and the open problems associated with them are subjects of ongoing research .
Biogeochemical Cycling
Phosphonates, including 2-AEP, have recently attracted considerable attention because these compounds constitute major organic phosphorus pools in oligotrophic aquatic ecosystems . Understanding their biogeochemical cycling could provide insights into the nutrient dynamics of these ecosystems .
Wirkmechanismus
Target of Action
(2-Aminoethyl)phosphinic acid, also known as 2-AEP, is a naturally abundant phosphonate that is used by many prokaryotic systems as a source of phosphorus . It is considered a Human Endogenous Metabolite .
Mode of Action
As a phosphonate, 2-AEP possesses a characteristic C−P bond in which phosphorus is directly bonded to carbon . This allows it to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes it a potential lead compound for the development of a variety of drugs .
Biochemical Pathways
It is known that phosphonates, including 2-aep, can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that 2-AEP could affect a wide range of biochemical pathways.
Pharmacokinetics
Its solubility in water (50 mg/ml, clear, colorless ) suggests that it could have good bioavailability
Result of Action
Its ability to mimic the phosphates and carboxylates of biological molecules and potentially inhibit metabolic enzymes suggests that it could have a wide range of effects at the molecular and cellular levels .
Safety and Hazards
2-Aminoethylphosphonic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Zukünftige Richtungen
Phosphonates, including 2-Aminoethylphosphonic acid, are considered resources of important biologically active compounds . They are investigated as biologically active analogues of carboxylic amino acids and/or as valuable intermediates for the synthesis of other aminoalkylphosphorus acids . Their synthesis and applications are areas of ongoing research .
Eigenschaften
IUPAC Name |
2-aminoethyl-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO2P/c3-1-2-6(4)5/h1-3H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGPBZIWVBCDOP-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[P+](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)phosphinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the research offer any insights into the potential applications of (2-Aminoethyl)phosphinic acid?
A1: Unfortunately, the provided research papers do not delve into the applications of (2-Aminoethyl)phosphinic acid. The focus of the first paper is primarily on the synthesis and basic characterization of bis(aminoalkyl)phosphinic acids. The second paper investigates interspecific competition between cyanobacteria species on different phosphorus sources and doesn't involve (2-Aminoethyl)phosphinic acid. Therefore, we cannot deduce any specific applications from these research articles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1339884.png)









